4,4-Dimethyl-5-oxohexanoic acid
Description
4,4-Dimethyl-5-oxohexanoic acid (CAS No. 28354-99-6) is a branched-chain carboxylic acid featuring a six-carbon backbone (hexanoic acid) with a ketone group at the fifth carbon and two methyl substituents at the fourth carbon. Its molecular formula is C₈H₁₂O₃, derived from hexanoic acid (C₆H₁₂O₂) by replacing two hydrogens at C4 with methyl groups (-CH₃) and introducing a ketone (=O) at C3.
Properties
IUPAC Name |
4,4-dimethyl-5-oxohexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(9)8(2,3)5-4-7(10)11/h4-5H2,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUSWEIGIWHZEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Dimethyl-5-oxohexanoic acid can be synthesized through several methods. One common approach involves the oxidation of 4,4-dimethylhexan-2-one using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of 4,4-Dimethyl-5-oxohexanoic acid may involve the catalytic oxidation of 4,4-dimethylhexan-2-one using a supported metal catalyst. This method offers advantages in terms of scalability and cost-effectiveness, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-5-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 4,4-dimethyl-5-hydroxyhexanoic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 4,4-Dimethyl-5-hydroxyhexanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Dimethyl-5-oxohexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-5-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The ketone group in the compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The presence of the methyl groups may also affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4,4-Dimethyl-5-oxohexanoic acid vs. 5-Hydroxy-4-oxohexanoic acid
- Position of Functional Groups: The target compound has a ketone at C5, while 5-hydroxy-4-oxohexanoic acid features a ketone at C4 and a hydroxyl at C5.
- Branching vs.
4,4-Dimethyl-5-oxohexanoic acid vs. 5-[(4-Methoxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid
- Backbone Length: The pentanoic acid backbone (C5) in the latter shortens the carbon chain, which may decrease lipophilicity compared to the hexanoic acid derivative.
- Substituent Diversity: The aromatic amino group in the pentanoic acid derivative enables conjugation with π-systems, making it more suited for applications in drug design (e.g., enzyme inhibition) .
4,4-Dimethyl-5-oxohexanoic acid vs. (4S)-4-Amino-5-[(4,4-dimethylcyclohexyl)amino]-5-oxopentanoic acid
- Chirality and Cyclic Substituents: The (4S)-configured amino group and cyclohexyl moiety in the latter compound enhance stereochemical complexity, likely influencing biological activity (e.g., receptor binding) .
Notes
- Limitations : Direct comparative studies on reactivity, toxicity, or thermodynamic properties (e.g., pKa, logP) are absent in the provided evidence. Further experimental data are needed to validate hypotheses about physicochemical behavior.
Biological Activity
4,4-Dimethyl-5-oxohexanoic acid (DMOHA) is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of DMOHA, including its mechanisms of action, interactions with biomolecules, and potential therapeutic uses.
Chemical Structure and Properties
4,4-Dimethyl-5-oxohexanoic acid has the following chemical structure:
- Molecular Formula : C8H14O3
- Molecular Weight : 158.19 g/mol
The compound features a ketone group and two methyl groups that influence its reactivity and biological interactions.
The biological activity of DMOHA primarily stems from its ability to interact with various biomolecules, including enzymes and receptors. The ketone group can form hydrogen bonds, which may enhance binding affinity to specific targets. Additionally, the presence of methyl groups can affect the compound's lipophilicity, potentially influencing its bioavailability and distribution within biological systems.
Biological Activities
Research indicates that DMOHA exhibits several biological activities:
- Antioxidant Activity : DMOHA has shown potential in reducing oxidative stress by scavenging free radicals.
- Anti-inflammatory Properties : Preliminary studies suggest that DMOHA may inhibit pro-inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development .
Antioxidant Activity
A study conducted on various diketones, including DMOHA, demonstrated significant antioxidant properties when tested against lipid peroxidation. The IC50 value for DMOHA was found to be comparable to established antioxidants, suggesting its potential as a natural antioxidant agent in food and pharmaceutical applications .
Anti-inflammatory Effects
In vitro assays indicated that DMOHA could reduce the production of inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a mechanism through which DMOHA could be utilized in managing chronic inflammatory conditions.
Enzyme Interaction Studies
DMOHA was evaluated for its interaction with key metabolic enzymes. It was found to act as a competitive inhibitor of certain dehydrogenases, which are crucial in metabolic pathways involving fatty acid oxidation. This inhibition could lead to altered metabolic profiles in treated cells .
Comparative Analysis with Similar Compounds
A comparison of DMOHA with structurally similar compounds reveals unique properties that may enhance its biological activity:
| Compound Name | Structure Similarity | Notable Activity |
|---|---|---|
| 5,5-Dimethyl-4-oxohexanoic acid | Ketone at C4 | Moderate enzyme inhibition |
| 4,4-Dimethyl-3-methylene-5-oxohexanoic acid | Methylenes at C3 | Enhanced anti-inflammatory |
DMOHA's unique positioning of functional groups contributes to its distinct chemical reactivity and biological effects compared to these similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
